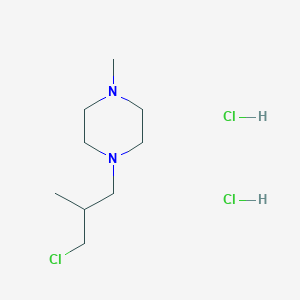

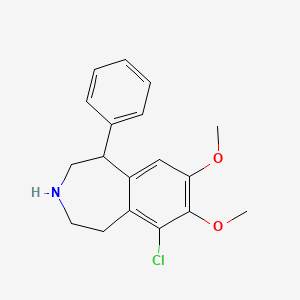

![molecular formula C7H11N3 B1142668 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-52-1](/img/structure/B1142668.png)

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, synthesis method, and future directions.

Scientific Research Applications

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (2400 patents) up to date . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

Synthesis Methods

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .

Therapeutic Applications

The available data indicate that research in this direction is bearing fruit having given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor . This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.

Industrial Applications

It is involved in the preparation of poly (aryl ethers). It is a cyclic urea and used as a polar aprotic organic solvent . Further, it reacts with trifluoro-methanesulfonic acid anhydride to prepare 2,2′-oxy-bis (1,3-dimethyl-tetrahydropyrimidinium) bis (trifluoromethanesulfonate) .

Synthesis of Novel Scaffolds

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .

Anticonvulsant and Antiproliferative Agents

Pyrazolo-annulated heterocycles such as pyrazolopyridopyrimidines have attracted considerable interest because their derivatives display a wide range of pharmacological activities, e.g., as anticonvulsants , antiproliferative agents , anti-inflammatories and analgesic agents .

properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHWHGRLNYSEQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

1338247-52-1 |

Source

|

| Record name | 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

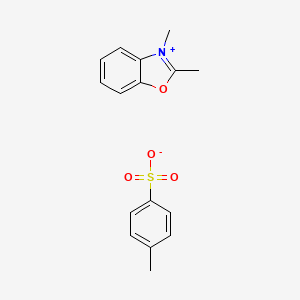

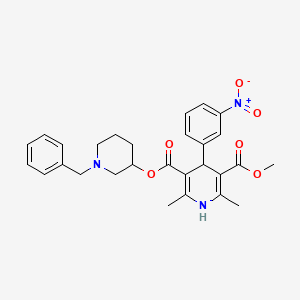

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)